N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a cyclopropyl group, a pyrazole ring, and a phenylthio group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the phenylthio group: This step involves the nucleophilic substitution of a halogenated precursor with a thiophenol derivative.
Formation of the amide bond: The final step involves coupling the pyrazole derivative with a suitable carboxylic acid or its derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, scalability, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thiophenol derivatives, halogenated precursors.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Research: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and pyrazole groups may play a crucial role in its binding affinity and specificity, while the phenylthio group may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide: Lacks the methyl group on the pyrazole ring.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide: Contains a sulfonyl group instead of a phenylthio group.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)butanamide: Has a butanamide group instead of a propanamide group.
Uniqueness
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group can enhance its metabolic stability, while the pyrazole ring may contribute to its binding affinity for certain biological targets. The phenylthio group adds to its overall chemical diversity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-20-16(13-7-8-13)11-14(19-20)12-18-17(21)9-10-22-15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJOSUICRLHRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CCSC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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